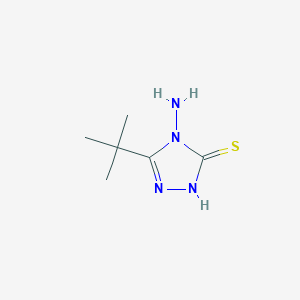

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties, with low toxicity . These derivatives are of significant interest in pharmaceutical science due to their high efficiency and potential for creating new chemical compounds with predicted biological activity .

Synthesis Analysis

The synthesis of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. Starting materials such as methyl nicotinate or potassium dithiocarbazinate are cyclized using reagents like hydrazine hydrate to obtain the triazole core structure . Further functionalization is achieved through reactions with various aromatic aldehydes, formaldehyde, and different amines to yield a variety of substituted triazoles . Additionally, regioselective alkylation with t-BuOH-HClO4 can lead to tert-butyl substituted derivatives .

Molecular Structure Analysis

The molecular structure of these triazole derivatives is characterized by an essentially planar triazole ring. Substituents such as the tert-butyl group are rotated out of this plane, influencing the overall three-dimensional conformation of the molecule . Intermolecular hydrogen bonding and other non-covalent interactions, such as N–H···S and N–H···N hydrogen bonds, play a crucial role in the stabilization of the molecular structure and the formation of crystal networks .

Chemical Reactions Analysis

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol and its derivatives undergo various chemical reactions, including cyclo-condensation, alkylation, and condensation with benzaldehyde to form Schiff bases . These reactions are essential for the diversification of the triazole core and the introduction of pharmacologically relevant functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives include their crystalline nature, solubility in organic solvents, and melting temperatures, which are determined using standard pharmacopeial methods . Spectroscopic methods such as FT-IR, UV-visible, NMR, and mass spectrometry are employed to confirm the structures of the synthesized compounds . Theoretical studies using density functional theory (DFT) and other computational methods provide insights into the energetic feasibility of synthesis, vibrational modes, electronic transitions, and chemical reactivity .

Applications De Recherche Scientifique

Antioxidant Research

- Field : Chemistry

- Application : The compound is used in the design and synthesis of new, high efficiency, multipotent Schiff base-1,2,4-triazole antioxidants .

- Method : The 4-amino-1,2,4-triazole system is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group .

- Results : The synthesized compounds inhibited stable DPPH free radicals at a level that is 10 −4 M more than the well-known standard antioxidant BHT .

DNA Marker Detection

- Field : Biochemistry

- Application : The compound is used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Antibacterial Agents

- Field : Pharmaceuticals

- Application : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Today, 1,2,4-triazole derivatives are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .

Anti-inflammatory Agents

- Field : Pharmaceuticals

- Application : Compounds containing the 1,2,4-triazole ring in their structure have been shown to exhibit anti-inflammatory activity .

Corrosion Inhibitors

- Field : Industrial Chemistry

- Application : “4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol” has been found to have good protective properties against metal corrosion . Its modified copper electrode will play an important role in electroanalytical chemistry, molecular electronics, and electrochromic devices .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVRIMOCVZOKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368444 | |

| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

73396-58-4 | |

| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)